- Impact of substituents attached to N-heterocyclic carbenes on the catalytic activity of copper complexes in the reduction of carbonyl compounds with triethoxysilane, Chinese Journal of Chemistry, 2009, 27(11), 2121-2124
Cas no 16919-18-9 (Phosphate(1-),hexafluoro-)
Phosphate(1-),hexafluoro- structure
Product Name:Phosphate(1-),hexafluoro-
Phosphate(1-),hexafluoro- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Phosphate(1-),hexafluoro-
- HEXAFLUOROPHOSPHATE
- Hexafluorophosphate(1-) ion
- UNII-8JV86J4A30
- [PF6]-1
- Ammonium hexafluorophosphate(1-)
- NSC407930
- Hexafluorophosphate ion
- Q2786508
- PF6(-)
- InChI=1/F6P/c1-7(2,3,4,5)6/q-
- hexafluoro-
- hexafluoridophosphate(1-)
- Phosphate(1-), potassium
- hexafluoro-lambda(5)-phosphanuide
- Ammonium phosphorus fluoride
- BDBM36130
- 16919-18-9
- Potassium hexafluorophosphate (KPF6)
- CHEMBL181124
- PF6-
- 8JV86J4A30
- NSC403554
- CHEBI:30201
- E?-phosphanuide
- NSC404039
- [PF6](-)
- LJQLCJWAZJINEB-UHFFFAOYSA-N
- NS00114996
- hexafluorophosphate(1-)
- Phosphate(1-), hexafluoro-
- Phosphate(1-), ammonium
- AMY25801
-
- Inchi: 1S/F6P/c1-7(2,3,4,5)6/q-1
- InChI-Schlüssel: LJQLCJWAZJINEB-UHFFFAOYSA-N
- Lächelt: [P-](F)(F)(F)(F)(F)F
Berechnete Eigenschaften
- Genaue Masse: 144.9642
- Monoisotopenmasse: 144.96418097g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 0
- Schwere Atomanzahl: 7
- Anzahl drehbarer Bindungen: 0
- Komplexität: 62.7
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topologische Polaroberfläche: 0Ų
Experimentelle Eigenschaften
- PSA: 0
Phosphate(1-),hexafluoro- Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Potassium hexafluorophosphate Solvents: Water ; 24 h, rt
Referenz
- CO2 Responsive Imidazolium-Type Poly(Ionic Liquid) Gels, Macromolecular Rapid Communications, 2016, 37(14), 1194-1199
Herstellungsverfahren 3
Reaktionsbedingungen
Referenz
- An efficient Heck reaction in water catalyzed by palladium nanoparticles immobilized on imidazolium-styrene copolymers, Catalysis Communications, 2008, 9(15), 2470-2474
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Ruthenium trichloride
Referenz
Novel synthesis and characterization of ruthenium tris(4-methyl-4'-vinyl-2,2'-bipyridine) complexes
,
Inorganica Chimica Acta,
2001,
315(1),
112-119
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Solvents: Methanol ; overnight, reflux; reflux → rt
1.2 Reagents: Ammonium hexafluorophosphate ; 1 h, rt
1.2 Reagents: Ammonium hexafluorophosphate ; 1 h, rt
Referenz
Green-emitting iridium(III) complexes containing sulfanyl- or sulfone-functionalized cyclometallating 2-phenylpyridine ligands
,
Dalton Transactions,
2014,
43(14),
5343-5356
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Solvents: Ethylene glycol ; 24 h, 150 °C; 150 °C → rt
1.2 Reagents: Ammonium hexafluorophosphate Solvents: Water
1.2 Reagents: Ammonium hexafluorophosphate Solvents: Water
Referenz
Scrutinizing Design Principles toward Efficient, Long-Term Stable Green Light-Emitting Electrochemical Cells
,
Advanced Functional Materials,
2017,
27(17),
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Solvents: Nitromethane-d3 ; rt
Referenz
[2]Catenanes and inclusion complexes derived from self-assembled rectangular PdII and PtII metallocycles
,
Dalton Transactions,
2012,
41(39),
11992-11998
Herstellungsverfahren 8
Reaktionsbedingungen
1.1
< 100 °C; 7 h, 100 °C; 100 °C → rt
1.2
Reagents:
Pivaloyl chloride
;
rt
1.3
Reagents:
Potassium hydroxide
Solvents:
Water
;
3 h, rt
1.4
Reagents:
Hexafluorophosphoric acid
Solvents:
Water
< 100 °C; 7 h, 100 °C; 100 °C → rt
1.2
Reagents:
Pivaloyl chloride
;
rt
1.3
Reagents:
Potassium hydroxide
Solvents:
Water
;
3 h, rt
1.4
Reagents:
Hexafluorophosphoric acid
Solvents:
Water
Referenz
- Chemische Berichte (1994'Novel, very strong, uncharged auxiliary bases; design and synthesis of monomeric and polymer-bound triaminoiminophosphorane bases of broadly varied steric demand' Schwesinger, Reinhard; Willaredt, Juergen; Schlemper, Helmut; Keller, Manfred; Schmitt, Dieter; et al, 1994 , vol.127(12), # 4 p.2435-54
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Potassium hexafluorophosphate Solvents: Water ; 6 h, 25 °C
Referenz
- Thermo- and pH-responsive poly(ionic liquid) membranes, Polymer Chemistry, 2016, 7(6), 1330-1336
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Sodium hexafluorophosphate Solvents: Water ; rt; 1 d, rt
Referenz
- Efficient synthesis of styrene carbonate from CO2 and styrene oxide using zinc catalysts immobilized on soluble imidazolium-styrene copolymers, Journal of Molecular Catalysis A: Chemical, 2009, 303(1-2), 30-34
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Solvents: Acetonitrile
Referenz
- Preparation, photochemistry, and electronic structures of coumarin laser dye complexes of cyclopentadienylruthenium(II), Inorganic Chemistry, 1989, 28(12), 2285-90
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Iridium trichloride Solvents: 2-Methoxyethanol , Water ; overnight, 120 °C; 120 °C → rt
1.2 Solvents: Ethylene glycol ; 15 h, 150 °C; 0 °C; 5 min, 0 °C → 85 °C
1.3 Reagents: Ammonium hexafluorophosphate Solvents: Water
1.2 Solvents: Ethylene glycol ; 15 h, 150 °C; 0 °C; 5 min, 0 °C → 85 °C
1.3 Reagents: Ammonium hexafluorophosphate Solvents: Water
Referenz
Facile synthesis and complete characterization of homoleptic and heteroleptic cyclometalated Iridium(III) complexes for photocatalysis
,
Journal of Organometallic Chemistry,
2015,
776,
51-59
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Iridium trichloride Solvents: Ethylene glycol ; 1 min, rt; 50 min, 200 °C; 200 °C → rt
1.2 30 min, 200 °C
1.3 Reagents: Ammonium hexafluorophosphate Solvents: Water ; cooled
1.2 30 min, 200 °C
1.3 Reagents: Ammonium hexafluorophosphate Solvents: Water ; cooled
Referenz
Microwave-assisted synthesis of heteroleptic Ir(III)+ polypyridyl complexes
,
Journal of Organic Chemistry,
2016,
81(16),
6988-6994
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 12 h, 22 °C
1.2 Solvents: Dichloromethane ; 12 h, 50 °C; 50 °C → 22 °C
1.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C; 14 h, 80 °C; 80 °C → 22 °C
1.4 Reagents: Potassium sodium tartrate Solvents: Water ; cooled; 4 h, 22 °C
1.5 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; 30 min, 0 °C
1.6 Solvents: Toluene ; 14 h, 90 °C; 90 °C → 22 °C
1.7 Reagents: Potassium hexafluorophosphate Solvents: Water ; 2 h, 22 °C
1.2 Solvents: Dichloromethane ; 12 h, 50 °C; 50 °C → 22 °C
1.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C; 14 h, 80 °C; 80 °C → 22 °C
1.4 Reagents: Potassium sodium tartrate Solvents: Water ; cooled; 4 h, 22 °C
1.5 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; 30 min, 0 °C
1.6 Solvents: Toluene ; 14 h, 90 °C; 90 °C → 22 °C
1.7 Reagents: Potassium hexafluorophosphate Solvents: Water ; 2 h, 22 °C
Referenz
Multifunctional organoboron compounds for scalable natural product synthesis
,
Nature (London,
2014,
513(7518),
367-374
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Solvents: Acetonitrile
Referenz
Preparation, photochemistry, and electronic structures of coumarin laser dye complexes of cyclopentadienylruthenium(II)
,
Inorganic Chemistry,
1989,
28(12),
2285-90
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Potassium hexafluorophosphate ; rt
2.1 Solvents: Nitromethane-d3 ; rt
2.1 Solvents: Nitromethane-d3 ; rt
Referenz
[2]Catenanes and inclusion complexes derived from self-assembled rectangular PdII and PtII metallocycles
,
Dalton Transactions,
2012,
41(39),
11992-11998
Phosphate(1-),hexafluoro- Raw materials
- Phosphate(1-),hexafluoro-
- Iridium, di-μ-chlorotetrakis[5-fluoro-2-(2-pyridinyl-κN)phenyl-κC]di-
- Trimethyl phosphate
- ethyl 2-chloro-2-oxo-acetate
- 2-(4-Fluorophenyl)pyridine
- 2,2'-Bipyridine
- 2-(4-ethenylpyridin-2-yl)-4-methylpyridine
- (S)-(+)-2-Phenylglycinol
- 1-Vinylimidazole
- 1,3,2-Diazaphosphorine,2-(diethylamino)-2-[(1,1-dimethylethyl)amino]-1,2,2,4,5,6-hexahydro-1-methyl-
- 1H-Imidazolium, 1-butyl-3-ethenyl-, chloride
- 1-Butyl-3-Vinylimidazolium Bromide
- 2,6-Diethylaniline
Phosphate(1-),hexafluoro- Preparation Products
- 1,3,2-Diazaphosphorinium, 2-(diethylamino)-2-[(1,1-dimethylethyl)methylamino]-2,2,3,4,5,6-hexahydro-1,3-dimethyl- (9CI) (161118-31-6)
- 1H-Imidazolium, 1-butyl-3-ethenyl- (700795-41-1)
- Phosphate(1-),hexafluoro- (16919-18-9)
- 3-(2,6-Diethylphenyl)-4,5-dihydro-1-[(1S)-2-hydroxy-1-phenylethyl]-1H-imidazolium (1630816-94-2)
- 1,5-Dihydroxynaphtalene (83-56-7)
- 7-(Dimethylamino)-4-methylcoumarin (87-01-4)
- 7-Diethylamino-4-methylcoumarin (91-44-1)
- BEMP (98015-45-3)
Phosphate(1-),hexafluoro- Verwandte Literatur
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
16919-18-9 (Phosphate(1-),hexafluoro-) Verwandte Produkte
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